1-Aminobenzimidazole-2-sulfonic acid
Overview
Description
1-Aminobenzimidazole-2-sulfonic acid is a heterocyclic aromatic compound with the molecular formula C₇H₇N₃O₃S. It is a derivative of benzimidazole, which is formed by the fusion of benzene and imidazole moieties. Benzimidazole derivatives are known for their significant pharmacological properties and are widely used in various scientific and industrial applications .
Mechanism of Action
Target of Action
It’s worth noting that benzimidazole derivatives, which include 1-aminobenzimidazole-2-sulfonic acid, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
Sulfonamide drugs, which share a similar sulfonic acid group, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria .
Biochemical Pathways
It’s known that benzimidazole derivatives can play a significant role in diverse biological and physiological processes .
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities, including anti-inflammatory, antiviral, and antibacterial effects .
Action Environment
It’s known that benzimidazoles have been used as corrosion inhibitors for steels, pure metals, and alloys in extremely aggressive, corrosive acidic media .
Preparation Methods
The synthesis of 1-aminobenzimidazole-2-sulfonic acid typically involves the reaction of 1-aminobenzimidazole with sulfuric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
1-Aminobenzimidazole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfonamides.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming various substituted benzimidazole derivatives. Common reagents used in these reactions include sulfuric acid, hydrazine hydrate, and various oxidizing agents
Scientific Research Applications
1-Aminobenzimidazole-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzimidazole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
1-Aminobenzimidazole-2-sulfonic acid can be compared with other similar compounds, such as:
1-Amino-2-alkylaminobenzimidazoles: These compounds have similar structures but different functional groups, leading to varied biological activities.
2-Aminobenzimidazole: This compound lacks the sulfonic acid group, which affects its chemical reactivity and biological properties.
1-Amino-2-hydrazinobenzimidazole: This derivative has a hydrazine group, making it useful in different chemical reactions and applications .
Properties
IUPAC Name |
1-aminobenzimidazole-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3S/c8-10-6-4-2-1-3-5(6)9-7(10)14(11,12)13/h1-4H,8H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFWWGSHWGUCEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369227 | |
Record name | 1-aminobenzimidazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120341-04-0 | |
Record name | 1-aminobenzimidazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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